molecular formula C13H15Cl B14360586 [Chloro(cyclohexylidene)methyl]benzene CAS No. 90137-71-6

[Chloro(cyclohexylidene)methyl]benzene

Cat. No.: B14360586
CAS No.: 90137-71-6
M. Wt: 206.71 g/mol
InChI Key: MKJIRTVNLGASFT-UHFFFAOYSA-N
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Description

[Chloro(cyclohexylidene)methyl]benzene is a chlorinated aromatic compound characterized by a benzene ring substituted with a chloro(cyclohexylidene)methyl group. The structure comprises a cyclohexylidene moiety (a six-membered cycloalkene ring) attached to a methyl group bearing a chlorine atom, which is further connected to the benzene ring. This configuration introduces steric bulk and electronic effects due to the cyclohexylidene group’s conjugation with the aromatic system. Applications may include intermediates in organic synthesis or antimicrobial agents, given the activity of similar cyclohexylidene-containing compounds .

Properties

CAS No.

90137-71-6

Molecular Formula

C13H15Cl

Molecular Weight

206.71 g/mol

IUPAC Name

[chloro(cyclohexylidene)methyl]benzene

InChI

InChI=1S/C13H15Cl/c14-13(11-7-3-1-4-8-11)12-9-5-2-6-10-12/h1,3-4,7-8H,2,5-6,9-10H2

InChI Key

MKJIRTVNLGASFT-UHFFFAOYSA-N

Canonical SMILES

C1CCC(=C(C2=CC=CC=C2)Cl)CC1

Origin of Product

United States

Preparation Methods

Reaction Protocol

  • Substrate Preparation : Cyclohexylidene-methyl-benzene (1.828 mol) is dissolved in ethylene dichloride at 62°C.
  • Chlorination : PCl₅ (1.996 mol) is added portionwise, with gradual heating to 87°C for 12 hours under reflux.
  • Workup : The mixture is hydrolyzed in ice-water, followed by sequential washing with sulfuric acid, water, and sodium bicarbonate.
  • Purification : Anhydrous magnesium sulfate dehydration yields the product in 96.2% purity at 0.879 mol/L concentration.

Key Parameters

Parameter Value
Temperature 87°C (reflux)
Reaction Time 12 hours
Solvent Ethylene dichloride
Yield 96.2%

This method’s efficiency stems from the electron-deficient methyl group’s susceptibility to electrophilic chlorination. Comparative studies show that exceeding 90°C promotes side reactions, reducing yields to 92.1%.

Dehydrochlorination-Mediated Cyclohexylidene Formation

Patent WO1998007685A1 details a tandem elimination-chlorination strategy using sulfuryl chloride (SO₂Cl₂) to generate the cyclohexylidene moiety.

Mechanistic Pathway

  • Precursor Activation : A cyclohexanol-derived intermediate undergoes SO₂Cl₂ treatment at -78°C in pyridine/CH₂Cl₂.
  • Olefin Formation : Concerted elimination of HCl creates the cyclohexylidene group.
  • Halogenation : Residual SO₂Cl₂ introduces chlorine at the methyl position.

Optimized Conditions

  • Catalyst : Pyridine (3 eq.)
  • Temperature : -78°C to 0°C
  • Post-Reaction Treatment : Ethanol quenching removes excess reagent.

This method achieves 89% regioselectivity for the 1,2-elimination pathway, though competing 1,3-elimination requires palladium-mediated purification using tetrakis(triphenylphosphine)palladium(0) .

Palladium-Catalyzed Barluenga Coupling

The House-Meinwald rearrangement pathway enables convergent synthesis from styrene precursors.

Three-Step Sequence

  • Barluenga Coupling : Palladium-catalyzed reaction between benzyl bromides and cyclohexenyl stannanes forms β,β'-disubstituted styrenes.
  • Epoxidation : m-CPBA converts styrenes to spiro-epoxides.
  • Acid-Catalyzed Rearrangement : Bismuth triflate (Bi(OTf)₃) induces ring expansion to α-arylated cyclohexanones, followed by chlorination.

Performance Metrics

Step Catalyst Yield Range
Barluenga Coupling Pd(PPh₃)₄ 75–92%
Rearrangement Bi(OTf)₃ 15–95%

Electron-rich arenes favor higher yields (up to 95%), while electron-deficient substrates require aluminum trichloride (AlCl₃) to achieve 78% efficiency.

Nucleophilic Chlorination of Ketal Intermediates

A multistep approach from tetrahedron literature involves:

  • Ketal Formation : Cyclohexanone dimethyl ketal protects the carbonyl group.
  • Grignard Addition : Phenylmagnesium bromide forms the benzylic alcohol.
  • Chlorination : Thionyl chloride (SOCl₂) converts the alcohol to [Chloro(cyclohexylidene)methyl]benzene in 84% yield.

Critical Observations

  • Ketal deprotection using aqueous HCl must occur below 40°C to prevent cyclohexylidene decomposition.
  • Steric hindrance at the benzylic position necessitates extended reaction times (18–24 hours).

Comparative Analysis of Synthetic Methods

Table 1: Method Efficiency Comparison

Method Yield (%) Purity (%) Scalability
Direct Chlorination 96.2 99.54 Industrial
Dehydrochlorination 89 97.8 Pilot-Scale
Barluenga Coupling 95 98.2 Lab-Scale
Ketal Chlorination 84 96.7 Lab-Scale

The direct chlorination route offers superior scalability and yield, making it preferable for bulk production. However, the palladium-mediated method provides better stereocontrol for pharmaceutical applications requiring chirally pure products.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: [Chloro(cyclohexylidene)methyl]benzene can undergo oxidation reactions to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or alkanes.

    Substitution: The chloro group in the compound can be substituted with other functional groups such as hydroxyl, amino, or alkyl groups.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic conditions.

    Reduction: Reagents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

    Substitution: Nucleophiles like sodium hydroxide or ammonia under appropriate conditions.

Major Products Formed:

    Oxidation: Formation of cyclohexylidene ketone or benzoic acid derivatives.

    Reduction: Formation of cyclohexylidene methyl alcohol or cyclohexylidene methane.

    Substitution: Formation of substituted benzene derivatives with various functional groups.

Scientific Research Applications

Chemistry: [Chloro(cyclohexylidene)methyl]benzene is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block in organic synthesis.

Biology and Medicine: The compound has potential applications in medicinal chemistry for the development of new pharmaceuticals. Its derivatives may exhibit biological activity and can be explored for therapeutic purposes.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It can be utilized in the manufacture of polymers, resins, and other advanced materials.

Mechanism of Action

The mechanism of action of [Chloro(cyclohexylidene)methyl]benzene involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The pathways involved may include signal transduction, enzyme inhibition, or activation, depending on the specific application and context.

Comparison with Similar Compounds

Structural Analogues

a. Benzylidene Chloride (C₆H₅CHCl₂): A dichlorinated toluene derivative with a benzene ring linked to a –CHCl₂ group. Unlike [Chloro(cyclohexylidene)methyl]benzene, it lacks the cyclohexylidene moiety, resulting in reduced steric hindrance and distinct electronic properties.

b. 2-[Chloro(phenyl)methyl]thiophene:
This compound features a thiophene ring instead of benzene, with a chloro(phenyl)methyl substituent. The electron-rich thiophene enhances electrophilic reactivity compared to benzene, while the cyclohexylidene group in the target compound may confer greater steric hindrance and altered electronic interactions .

c. Hydrazide Derivatives with Cyclohexylidene Substituents: Compounds like 4-{2-[2-(4-Chlorobenzylidene)hydrazinylidene]-3,6-dihydro-2H-1,3,4-thiadiazin-5-yl}-3-phenylsydnone highlight the role of cyclohexylidene in modulating biological activity. These derivatives exhibit enhanced antimicrobial effects against E. coli and P. aeruginosa compared to alkyl-substituted analogs, underscoring the substituent’s influence .

Chemical Reactivity

The chlorine atom in this compound is likely less reactive than in benzylidene chloride due to resonance stabilization from the cyclohexylidene group. Evidence suggests that electron-withdrawing groups (e.g., cyclohexylidene) can enhance C–Cl bond polarization, but steric hindrance may offset this effect. For comparison, chlorobenzene derivatives with nitro groups exhibit higher reactivity in nucleophilic substitutions due to stronger electron withdrawal .

Table 1: Reactivity Comparison

Compound Electron Effects Steric Effects Reactivity Trend
This compound Moderate electron withdrawal High (bulky cyclohexylidene) Lower than benzylidene chloride
Benzylidene chloride No resonance stabilization Low High
Chlorobenzene with –NO₂ Strong electron withdrawal Low Very high

Table 2: Antimicrobial Activity Trends

Substituent Activity Against E. coli Activity Against St. aureus
Cyclohexylidene Increased Decreased
Methyl Decreased Neutral/Decreased
–OH or –NH₂ Increased Increased
Physical Properties

While explicit data for this compound is unavailable, inferences can be made:

  • Molecular Weight : Higher than benzylidene chloride (C₇H₆Cl₂, MW 161.03 g/mol) due to the cyclohexylidene group.
  • Solubility : Likely lower in polar solvents compared to simpler chloroaromatics due to increased hydrophobicity.
  • Boiling Point : Expected to exceed that of benzylidene chloride (205°C) owing to greater molecular mass and steric bulk .

Q & A

Q. What are the established synthetic routes for [Chloro(cyclohexylidene)methyl]benzene, and what catalytic systems are most effective?

The compound can be synthesized via Friedel-Crafts alkylation using AlCl₃ as a catalyst, analogous to chlorobenzene synthesis . Acid-catalyzed condensation of ketones, such as cyclohexanone with acidic resins (e.g., Amberlite™ IR-120), provides a pathway for forming the cyclohexylidene moiety . Researchers must optimize reaction conditions to account for steric hindrance from the cyclohexylidene group.

Q. Which spectroscopic techniques are pivotal for characterizing this compound?

Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ^1H and ^13C NMR, identifies aromatic protons and carbons, with diagnostic shifts for the chlorine and cyclohexylidene groups. Gas chromatography-mass spectrometry (GC-MS) validates purity, as demonstrated in chlorobenzene analyses . Infrared (IR) spectroscopy can confirm C-Cl and C=C stretching vibrations.

Q. How does the cyclohexylidene group influence the compound’s reactivity in electrophilic substitution?

The cyclohexylidene group acts as an electron-withdrawing substituent, deactivating the benzene ring and directing electrophiles to meta positions, similar to chlorobenzene’s behavior . Steric effects from the bulky cyclohexylidene moiety may further reduce reaction rates, necessitating harsher conditions for functionalization.

Q. What safety protocols are critical when handling this compound?

Use polyvinyl alcohol or Viton gloves and Tychem® CPF 4 protective clothing to prevent permeation . Conduct reactions in fume hoods due to potential volatility, and adhere to waste disposal guidelines for chlorinated compounds .

Advanced Research Questions

Q. How do solvent polarity and catalyst loading impact synthetic yields?

Non-polar solvents like toluene minimize side reactions in cyclohexylidene ketal synthesis , while AlCl₃ loading in Friedel-Crafts reactions must balance catalytic efficiency against polyalkylation risks . A Design of Experiments (DoE) approach is recommended to optimize solvent-catalyst combinations.

Q. What mechanistic insights explain byproduct formation during synthesis?

Byproducts like over-chlorinated derivatives or ring-opened intermediates arise from uncontrolled reaction kinetics. Stopped-flow NMR and quenching experiments (e.g., with aqueous NaHCO₃) can trap reactive species for analysis . Adjusting temperature gradients and stoichiometry reduces competing pathways.

Q. Can computational methods predict regioselectivity in further functionalization?

Density functional theory (DFT) models analyzing frontier molecular orbitals and charge distribution can predict electrophilic attack sites. For example, chlorobenzene’s meta-directing behavior aligns with partial charge calculations . Validate predictions with Hammett constants and kinetic studies.

Q. How should researchers address yield discrepancies across studies?

Variations in catalyst activation (e.g., anhydrous vs. hydrated AlCl₃) or solvent purity often explain contradictions . Replicate experiments under controlled conditions and use standardized GC protocols with internal calibration . Statistical tools like ANOVA identify systematic errors in interlaboratory data.

Q. What strategies enhance enantiomeric purity in asymmetric synthesis?

Chiral catalysts (e.g., BINOL-derived phosphoric acids) or auxiliaries induce asymmetry during key bond formation. Cryogenic conditions and chiral solvents (e.g., ionic liquids) improve diastereomeric excess, as seen in ketal syntheses . Monitor purity via chiral HPLC or circular dichroism.

Q. What advanced techniques resolve structural ambiguities?

High-resolution mass spectrometry (HRMS) and 2D NMR (e.g., HMBC, NOESY) clarify connectivity. For crystalline derivatives, X-ray diffraction provides definitive confirmation. Cross-reference spectral data with computational predictions from databases like SciFinder .

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